Cellulose, hydrogen phthalate

Description

Evolution of Cellulose (B213188) Ester Research and Cellulose Hydrogen Phthalate (B1215562)

The journey of cellulose modification began in the 19th century, driven by the need to overcome the inherent insolubility and lack of thermoplasticity of natural cellulose, which are caused by its extensive intra- and intermolecular hydrogen bonding networks. acs.orgresearchgate.net Early research led to the development of cellulose nitrate (B79036) and cellulose acetate (B1210297), which became the first commercially significant semi-synthetic polymers, finding use in films, lacquers, and plastics. researchgate.netrsc.org These initial developments paved the way for a broader exploration of cellulose esters, where the hydroxyl groups on the anhydroglucose (B10753087) unit of cellulose are reacted with acids or acid anhydrides to introduce new functionalities. researchgate.netexpresspolymlett.com

Cellulose hydrogen phthalate, and more specifically its acetylated form, cellulose acetate phthalate (CAP), emerged from this continued research. The synthesis typically involves the reaction of partially substituted cellulose acetate with phthalic anhydride (B1165640). wikipedia.org This process esterifies some of the remaining hydroxyl groups of the cellulose chain with phthalic acid, leaving one of the carboxylic acid groups of the phthalic moiety free. wikipedia.org This free carboxyl group is the key to the polymer's functionality, particularly its pH-dependent solubility. mdpi.com The properties of the final product are highly dependent on the degree of substitution (DS) of both the acetate and phthalate groups. acs.orgwikipedia.org

The general synthesis procedure can be summarized as follows:

Activation of Cellulose: Cellulose is pre-treated to break down its crystalline structure and make the hydroxyl groups accessible for reaction.

Acetylation: The activated cellulose is reacted with acetic anhydride, typically using an acid catalyst, to produce cellulose acetate. The extent of this reaction determines the acetyl content. expresspolymlett.com

Phthaloylation: The resulting cellulose acetate is then reacted with phthalic anhydride in the presence of a solvent and a catalyst. wikipedia.orggoogle.com This step introduces the hydrogen phthalate groups.

Purification: The final product, cellulose acetate phthalate, is precipitated, washed, and dried to remove unreacted reagents and byproducts. google.com

This evolution from simple esters to more complex, functionalized derivatives like cellulose hydrogen phthalate represents a significant step in creating "smart" bio-based materials with tailored properties for advanced applications.

Role of Cellulose Hydrogen Phthalate in Advanced Materials Science and Engineering

The unique properties of cellulose hydrogen phthalate, particularly its pH sensitivity and film-forming ability, make it a valuable polymer in advanced materials science. ontosight.ai Its primary application has been in pharmaceutical enteric coatings, which resist the acidic environment of the stomach and dissolve in the neutral to alkaline conditions of the intestine. expresspolymlett.comwikipedia.orgmdpi.com However, its utility extends far beyond this initial use into various domains of materials engineering.

Polymer Blends and Composites: Researchers have extensively studied blending cellulose acetate phthalate (CAP) with other polymers to create materials with synergistic properties. A notable example is its miscibility with poly(methyl methacrylate) (PMMA). Studies have shown that CAP and PMMA are compatible across all composition ranges, a phenomenon attributed to the formation of hydrogen bonds between the free hydroxyl groups of CAP and the carbonyl groups of PMMA. kpi.ua This compatibility leads to blends with tailored thermal and mechanical properties. kpi.uaresearchgate.net

The incorporation of nanoparticles to form composites is another key area of research. For instance, chitosan (B1678972) (CS)-CAP films reinforced with zinc oxide (ZnO) nanoparticles have been developed. These nanocomposite films exhibit improved thermal stability and barrier properties. The addition of nano ZnO enhances the tensile strength and stiffness, making the films suitable for applications like food packaging. researchgate.net

Interactive Data Table: Properties of Chitosan (CS)-Cellulose Acetate Phthalate (CAP) Nanocomposite Films

| Property | CS-CAP Film | CS-CAP with 5% (w/w) nano ZnO |

|---|---|---|

| Tensile Strength | Optimal stiffness not achieved | Optimal for food packaging material |

| Thermal Stability | Lower | Increased |

| Barrier Properties | Lower | Increased |

| Surface Wettability | Higher | Lower (High contact angle up to 90°) |

| Biodegradability (28 days) | 30-50% (range for various formulations) | 30-50% (range for various formulations) |

Data sourced from a study on CS-CAP films with varying nano ZnO reinforcement. researchgate.net

Fibers and Films: Cellulose hydrogen phthalate is readily processed into fibers and films. Electrospinning is a technique used to produce nanofibers from CAP. mdpi.com The properties of these nanofibers, such as their diameter and morphology, can be controlled by adjusting the polymer concentration and the solvent system used. mdpi.comresearchgate.net These nanofibers have a high surface-area-to-volume ratio, making them suitable for applications in filtration and as matrices for other materials. researchgate.netscientific.net The pH-dependent solubility is retained in these fibrous structures, allowing for the creation of stimuli-responsive materials. For instance, microneedle arrays made from a composite of carbon and CAP demonstrate electrochemically controlled dissolution. acs.org

Hydrogels: Cellulose derivatives, including esters like phthalates, are used in the production of hydrogels. mdpi.comnih.gov These are three-dimensional polymer networks that can absorb and retain large amounts of water. mdpi.com The presence of hydrophilic groups and the potential for crosslinking allow cellulose hydrogen phthalate to be a component in hydrogel formulations. nih.govnih.gov These hydrogels have potential applications in various fields due to their biocompatibility and responsiveness to environmental stimuli like pH. mdpi.comresearchgate.net

Current Research Frontiers and Prospective Developments in Cellulose Hydrogen Phthalate

Current research on cellulose hydrogen phthalate is focused on expanding its applications by creating more sophisticated and functional materials. The development of "smart" materials that respond to external stimuli is a major frontier. nih.gov

Stimuli-Responsive Materials: The inherent pH sensitivity of cellulose hydrogen phthalate is being exploited in novel ways. Research into pH-responsive drug delivery systems continues to be a major focus, aiming to create more precise and controlled release mechanisms. researchgate.net Beyond pH, researchers are exploring dual-responsive systems. For example, by combining CAP with thermoresponsive polymers, materials that react to both pH and temperature changes can be fabricated. researchgate.net

Advanced Nanocomposites: The creation of nanocomposites with enhanced functionalities is a promising area. This includes the development of materials with improved mechanical strength, thermal stability, and specific barrier properties. researchgate.netfrontiersin.org For example, composite colloidal nanoparticles consisting of a magnetic core and a CAP shell have been prepared, pointing towards applications where magnetic responsiveness is desired. researchgate.net The antimicrobial properties of composites, such as those incorporating ZnO nanoparticles, are also being investigated for applications like active food packaging. researchgate.netfrontiersin.org

Biodegradability and Sustainability: As a cellulose-based polymer, cellulose hydrogen phthalate has inherent biodegradability, a crucial advantage in an era focused on sustainability. acs.org Research is ongoing to better understand and control the degradation process. The rate of biodegradation is influenced by factors such as the degree of substitution (DS); typically, a higher DS can hinder the process. acs.org Future developments will likely focus on optimizing the chemical structure of cellulose esters to balance functional performance with a desirable degradation profile, making them viable alternatives to petroleum-based plastics. researchgate.netrsc.org

Prospective Developments: The future for cellulose hydrogen phthalate in materials science looks bright. Prospective developments include:

3D Printing: The formulation of CAP-based inks for 3D printing could enable the fabrication of complex, custom-designed structures with built-in pH responsiveness.

Sensors: Its ability to swell or dissolve at specific pH values could be harnessed to create simple, low-cost pH sensors. nih.gov

Functional Coatings: Beyond enteric coatings, CAP could be used to create functional surface coatings for textiles or other materials, imparting properties like water repellency or antimicrobial activity.

The versatility, renewability, and advanced functionalities of cellulose hydrogen phthalate ensure its continued importance in the development of the next generation of biopolymers and advanced materials.

Compound Names Mentioned

| Compound Name |

|---|

| Acetic acid |

| Acetic anhydride |

| Cellulose |

| Cellulose acetate |

| Cellulose acetate phthalate (CAP) |

| Cellulose hydrogen phthalate |

| Cellulose nitrate |

| Chitosan (CS) |

| Phthalic acid |

| Phthalic anhydride |

| Poly(methyl methacrylate) (PMMA) |

| Zinc oxide (ZnO) |

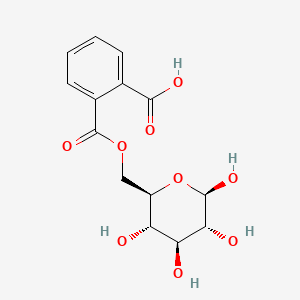

Structure

2D Structure

3D Structure

Properties

CAS No. |

9004-44-8 |

|---|---|

Molecular Formula |

C14H16O9 |

Molecular Weight |

328.27 g/mol |

IUPAC Name |

2-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxycarbonyl]benzoic acid |

InChI |

InChI=1S/C14H16O9/c15-9-8(23-14(21)11(17)10(9)16)5-22-13(20)7-4-2-1-3-6(7)12(18)19/h1-4,8-11,14-17,21H,5H2,(H,18,19)/t8-,9-,10+,11-,14-/m1/s1 |

InChI Key |

TXZSUUPEIZWNOL-YNXVLUOKSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCC2C(C(C(C(O2)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCC2C(C(C(C(O2)O)O)O)O |

Synonyms |

cellulose, hydrogen phthalate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cellulose Hydrogen Phthalate

Esterification Reactions for Phthaloylation of Cellulose (B213188)

The introduction of phthalate (B1215562) groups onto the cellulose backbone is accomplished via esterification, where the hydroxyl groups of the anhydroglucose (B10753087) units (AGU) react with phthalic anhydride (B1165640). This reaction transforms the hydrophilic cellulose into a more functionalized polymer with pH-sensitive solubility, making it valuable for applications such as enteric coatings. The efficiency and outcome of this reaction are highly dependent on the reaction system, the catalysts employed, and the specific conditions maintained during the synthesis.

The phthaloylation of cellulose can be conducted in either homogeneous or heterogeneous reaction systems, each presenting distinct advantages and challenges.

Homogeneous Systems: In a homogeneous system, cellulose is completely dissolved in a suitable solvent, allowing for uniform access of the reacting agents to the cellulose chains. This enhanced accessibility typically leads to higher reaction efficiency and a more uniform distribution of substituent groups. Ionic liquids (ILs), such as 1-butyl-3-methylimidazolium chloride ([bmim]Cl) and 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl), have emerged as effective solvents for the homogeneous phthaloylation of cellulose. ncsu.eduresearchgate.net For instance, sugarcane bagasse cellulose has been successfully phthaloylated using [bmim]Cl as the reaction medium, yielding derivatives with a wide range of substitution. researchgate.net The complete dissolution of cellulose in the IL ensures that the hydroxyl groups on the glucose units are readily available for reaction with phthalic anhydride. ncsu.edu

Heterogeneous Systems: Historically, many cellulose modification reactions have been carried out in heterogeneous systems where cellulose is suspended, rather than dissolved, in a non-solvent or a swelling agent. In these systems, the reaction predominantly occurs on the surface of the cellulose fibers or in the amorphous regions that are more accessible to the reagents. This can lead to a non-uniform distribution of substituents and potentially lower degrees of substitution (DS) compared to homogeneous methods. researchgate.net For example, the phthaloylation of cellulose acetate (B1210297) has been studied in acetic acid and acetone, where the polymer may not be fully dissolved, representing a heterogeneous or pseudo-heterogeneous approach. researchgate.net The impenetrability of crystalline regions of cellulose is a significant barrier in these systems, often requiring longer reaction times or harsher conditions to achieve desired modification levels. google.com

The Degree of Substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose unit (maximum DS = 3), is a critical parameter that dictates the final properties of the cellulose hydrogen phthalate. The DS is profoundly influenced by the choice of catalyst and various reaction conditions such as temperature, time, and the molar ratio of reactants.

Catalysts: While the reaction can proceed without a catalyst, the efficiency is often low. ncsu.edu Basic catalysts are commonly used to enhance the rate and extent of phthaloylation. 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be a particularly effective nucleophilic catalyst for this reaction in ionic liquid media. ncsu.edu Compared to other bases like pyridine, DMAP exhibits higher stability and greater catalytic ability. ncsu.edu The presence of DMAP can significantly increase the DS; for example, in a [bmim]Cl system, the DS of cellulose phthalate increased from 0.28 without a catalyst to 1.31 with the addition of 5% DMAP (based on phthalic anhydride). ncsu.edu Anhydrous sodium acetate is another basic catalyst used, particularly in reaction media like acetic acid. researchgate.netgoogle.com

Reaction Conditions:

Molar Ratio: Increasing the molar ratio of phthalic anhydride to the anhydroglucose unit (AGU) in cellulose generally leads to a higher DS. This is attributed to the greater availability of the phthaloylating agent in the vicinity of the cellulose molecules. researchgate.netresearchgate.net

Temperature: Higher reaction temperatures typically increase the reaction rate and, consequently, the DS, up to an optimal point beyond which degradation may occur. researchgate.net

Time: The DS tends to increase with longer reaction times, eventually reaching a plateau as the accessible hydroxyl groups are consumed. For instance, at 90°C, the DS of phthalated cellulose increased from 0.71 after 20 minutes to 0.89 after 120 minutes. researchgate.net

The interplay of these factors is crucial for controlling the synthesis to achieve a product with a desired DS.

Interactive Table: Effect of DMAP Catalyst on Degree of Substitution (DS) of Cellulose Phthalate Reaction Conditions: 80°C, 60 min, Molar Ratio of Phthalic Anhydride/AGU = 4:1, in [bmim]Cl. ncsu.edu

Sample DMAP Dosage (%) Degree of Substitution (DS) 1 0 0.28 2 1 0.88 3 3 1.11 4 5 1.31 5 7 1.30

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing cellulose hydrogen phthalate. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One significant advancement is the use of microwave irradiation. cellulosechemtechnol.ro This technique allows for a rapid and efficient esterification of cellulose with phthalic anhydride, with reactions completed in as little as two minutes. cellulosechemtechnol.ro Microwave heating provides uniform and rapid energy transfer, drastically reducing the reaction time compared to conventional heating methods.

The use of novel solvent systems is another cornerstone of green synthesis. Ionic liquids, while effective, are being explored alongside alternatives like Low-Temperature Transition Mixtures (LTTMs), also known as deep eutectic solvents. cellulosechemtechnol.ro An oxalic acid-choline chloride mixture has been used as an LTTM for the microwave-assisted synthesis of a mixed ester of cellulose with phthalic anhydride. cellulosechemtechnol.ro Such solvents are often considered greener due to their low vapor pressure, thermal stability, and potential for recyclability. cellulosechemtechnol.ronih.gov The development of catalyst-free systems, for example by reacting ethyl cellulose with phthalic anhydride in an ethanol-methylbenzene mixture, also contributes to a greener process by eliminating the need for, and subsequent removal of, a catalyst. scientific.netresearchgate.net

Mechanistic Investigations of Cellulose Phthaloylation

Understanding the reaction mechanism is key to optimizing the synthesis of cellulose hydrogen phthalate. The fundamental reaction is a nucleophilic acyl substitution where a hydroxyl group on the cellulose chain attacks one of the carbonyl carbons of the phthalic anhydride molecule. This opens the anhydride ring to form a monoester, leaving a free carboxylic acid group, which imparts the characteristic pH-sensitivity to the derivative.

Studies have shown that the reactivity of the three different hydroxyl groups on the anhydroglucose unit is not equal. The primary hydroxyl group at the C-6 position is generally the most reactive, followed by the secondary hydroxyl group at C-2, and lastly the hydroxyl group at C-3. researchgate.net The order of reactivity is typically C-6 > C-2 > C-3, with the C-6 position being more sterically accessible. researchgate.net

When a catalyst like DMAP is used, the mechanism is believed to be more complex. It is proposed that the DMAP, a potent nucleophile, first reacts with phthalic anhydride to form a highly reactive phthaloyl pyridinium (B92312) intermediate. ncsu.edu This intermediate is more electrophilic than phthalic anhydride itself and is therefore more readily attacked by the less nucleophilic hydroxyl groups of cellulose. This catalytic cycle results in a significantly enhanced reaction rate. ncsu.edu

Graft Copolymerization and Blending Strategies for Modified Cellulose Hydrogen Phthalate

To further expand the functional properties of cellulose hydrogen phthalate, graft copolymerization and blending with other polymers are employed. These strategies create advanced materials with tailored characteristics.

Graft Copolymerization: This technique involves the covalent bonding of synthetic polymer chains (grafts) onto the cellulose backbone. researchgate.net It is a powerful method to combine the properties of the natural cellulose derivative with those of a synthetic polymer. nih.gov The "grafting from" approach is a common method where initiator sites are first created on the cellulose backbone, and then monomers are polymerized from these sites. rsc.org For example, techniques like Atom Transfer Radical Polymerization (ATRP) can be used to grow well-defined polymer chains from the cellulose hydrogen phthalate backbone, yielding graft copolymers with controlled architecture. rsc.org This modification can be used to alter properties such as moisture resistance, thermal stability, and mechanical strength. nih.gov

Blending Strategies: Blending involves physically mixing cellulose hydrogen phthalate or its derivatives with one or more other polymers to create a new material with synergistic properties. The miscibility of the polymers in the blend is crucial and is governed by the specific interactions between the polymer chains. A study on blends of cellulose acetate hydrogen phthalate (CAP) and poly(methyl methacrylate) (PMMA) found that the two polymers are miscible over the entire composition range. kpi.ua This compatibility is attributed to the formation of hydrogen bonds between the carbonyl group of PMMA (a proton acceptor) and the free hydroxyl groups on the CAP backbone (a proton donor). kpi.ua Such blending strategies can improve mechanical properties, as neat films of cellulose derivatives can be brittle. huji.ac.il

Advanced Structural Elucidation and Physicochemical Characterization of Cellulose Hydrogen Phthalate

High-Resolution Spectroscopic Techniques

Spectroscopy provides a powerful, non-destructive means to investigate the molecular structure, functional groups, and intermolecular interactions within cellulose (B213188) hydrogen phthalate (B1215562).

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the precise location and degree of substitution (DS) of functional groups on the anhydroglucose (B10753087) unit (AGU) of the cellulose chain. While extensive NMR studies have been conducted on related cellulose esters like cellulose acetate (B1210297) phthalate (CAP), detailed reports specifically on the substituent pattern of cellulose hydrogen phthalate are less common in the literature. researchgate.net However, the principles of analysis are directly transferable.

By using two-dimensional NMR techniques, it is possible to assign the ¹H and ¹³C chemical shifts for each position on the AGU. nih.gov For cellulose derivatives, analysis of the spectra can reveal the distribution of substituents at the C2, C3, and C6 hydroxyl positions. nih.govchalmers.se In the case of cellulose hydrogen phthalate, NMR would be used to quantify the extent of phthalation at each position, providing insight into the relative reactivity of the hydroxyl groups. The conformation of the polymer in solution can also be inferred from NMR data, as chemical shifts are sensitive to the local electronic environment and spatial arrangement of the polymer chain. acs.org

Table 1: Expected NMR Data for Characterization of Cellulose Hydrogen Phthalate This table is illustrative of the data obtained from NMR analysis for cellulose derivatives, based on studies of related compounds.

| Nucleus | Chemical Shift Range (ppm) | Assignment | Information Gained |

|---|---|---|---|

| ¹H | 3.0 - 5.5 | Protons on the anhydroglucose unit | Confirmation of cellulose backbone structure. |

| ¹H | 7.5 - 8.0 | Aromatic protons of the phthalate group | Confirmation of phthalate group incorporation. |

| ¹³C | 60 - 110 | Carbons of the anhydroglucose unit | Determination of substituent distribution at C2, C3, C6. |

| ¹³C | 128 - 140 | Aromatic carbons of the phthalate group | Confirmation of phthalate group. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is indispensable for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding. sci-hub.se

FTIR Spectroscopy: The FTIR spectrum of cellulose hydrogen phthalate shows distinct bands that confirm the success of the phthalation reaction. Key characteristic peaks include:

A broad band around 3,400-3,500 cm⁻¹ corresponding to the O-H stretching of the remaining hydroxyl groups on the cellulose backbone.

Bands around 2,900 cm⁻¹ attributed to C-H stretching. acs.org

A strong carbonyl (C=O) stretching band around 1,700-1,750 cm⁻¹. This band is often multifaceted, representing both the ester linkage to the cellulose and the free carboxylic acid of the phthalate group.

Aromatic C=C stretching bands appearing in the 1,580-1,600 cm⁻¹ region.

C-O-C stretching from the cellulose backbone and the newly formed ester linkage, typically observed between 1,000 and 1,200 cm⁻¹. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to the non-polar bonds of the molecule. scirp.org For cellulose hydrogen phthalate, Raman spectra would clearly show the aromatic ring vibrations of the phthalate substituent. The region below 1,600 cm⁻¹ is sensitive to the conformation of the cellulose backbone, while the region above 2,700 cm⁻¹ provides information on hydrogen bonding. mdpi.com Comparing the spectra of native cellulose with cellulose hydrogen phthalate reveals a decrease in the intensity of bands associated with the ordered hydrogen-bonding network of cellulose, indicating a more amorphous structure upon modification. scirp.orgmdpi.com

Table 2: Key Vibrational Bands for Cellulose Hydrogen Phthalate Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Spectroscopic Technique |

|---|---|---|---|

| ~3450 | O-H Stretch | Cellulose Hydroxyls | FTIR |

| ~2900 | C-H Stretch | Aliphatic C-H | FTIR, Raman |

| ~1725 | C=O Stretch | Ester and Carboxylic Acid | FTIR |

| ~1600 | C=C Stretch | Aromatic Ring | FTIR, Raman |

| ~1160 | C-O-C Stretch | Ether Linkage (Cellulose) | FTIR |

Microscopic and Morphological Characterization

Microscopy techniques are vital for visualizing the surface and internal structure of cellulose hydrogen phthalate, revealing how the chemical modification impacts its morphology from the nano to the micro-scale. nih.gov

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface morphology of materials. For cellulose hydrogen phthalate, SEM images can reveal the shape, size distribution, and surface texture of the polymer particles. researchgate.netmdpi.com When native cellulose fibers are converted to cellulose hydrogen phthalate, SEM analysis often shows a significant change from a fibrous, structured morphology to a more granular or agglomerated form. The images can also show the presence of pores and variations in surface roughness resulting from the chemical treatment. academicjournals.org

Transmission Electron Microscopy (TEM): TEM provides higher resolution images, allowing for the observation of the internal structure or the morphology of nanometric particles. ncsu.edu For cellulose hydrogen phthalate prepared as nanoparticles, TEM is essential for determining their precise size, shape, and state of aggregation. researchgate.netncsu.edu It can reveal the distribution of the polymer within a composite material or the fine structure of nanofibers. mdpi.com

Atomic Force Microscopy (AFM) is a powerful tool for generating three-dimensional, high-resolution images of a material's surface. azooptics.com It provides quantitative data on surface topography and nanostructure without requiring a conductive coating. azooptics.commdpi.com AFM studies on cellulose derivatives can visualize the arrangement of individual polymer chains and nanofibrils on the surface. nih.gov For cellulose hydrogen phthalate films, AFM can quantify surface roughness, identify domains of different chemical or physical properties, and characterize the texture at the nanoscale. researchgate.net The introduction of the bulky phthalate groups is expected to increase surface roughness compared to the smoother surface of native cellulosic materials. nih.gov

Table 3: Morphological and Topographical Parameters from Microscopic Analysis

| Parameter | Technique | Typical Findings for Cellulose Derivatives |

|---|---|---|

| Particle Size and Shape | SEM, TEM | Varies from microns to nanometers; can be fibrous, granular, or spherical depending on preparation. researchgate.netncsu.edu |

| Surface Texture | SEM | Change from smooth, fibrous (native cellulose) to rough, irregular surfaces. academicjournals.org |

| Agglomeration | SEM, TEM | Tendency for particles to agglomerate due to hydrogen bonding and other forces. ncsu.edu |

| Surface Roughness (Ra) | AFM | Quantitative measurement of surface irregularities; generally increases after chemical modification. nih.gov |

X-ray Diffraction and Scattering for Crystalline Structure and Amorphicity

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of polymeric materials. mdpi.com Native cellulose is a semi-crystalline polymer, typically exhibiting characteristic diffraction peaks corresponding to its specific crystalline allomorph (e.g., Cellulose I). researchgate.netresearchgate.net

The phthalation reaction, which introduces bulky substituent groups onto the cellulose backbone, disrupts the highly ordered, inter- and intra-chain hydrogen bonding network that is responsible for cellulose's crystallinity. researchgate.netresearchgate.net As a result, XRD analysis of cellulose hydrogen phthalate typically shows a significant reduction in crystallinity compared to the starting cellulose material.

The XRD pattern of cellulose hydrogen phthalate is characterized by broad, diffuse peaks (a "halo" pattern) indicative of a largely amorphous structure. The sharp diffraction peaks of native cellulose (e.g., at 2θ values around 15° and 22°) are diminished or absent. researchgate.net This increase in the amorphous fraction is a key consequence of the modification and profoundly influences the polymer's solubility and mechanical properties. researchgate.net

Table 4: X-ray Diffraction Data for Cellulose and Cellulose Phthalate Data derived from typical findings for cellulose and its derivatives. researchgate.net

| Material | Prominent Diffraction Peaks (2θ) | Crystallinity Index (CrI) | Interpretation |

|---|---|---|---|

| Native Cellulose | ~15.2°, ~22.4°, ~34.5° | High | Ordered, crystalline structure due to extensive hydrogen bonding. researchgate.net |

Thermal Analysis Methodologies

Thermal analysis techniques are crucial for understanding the behavior of polymers at different temperatures, providing insights into their thermal stability, decomposition pathways, and phase transitions.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a polymer.

For cellulose derivatives like Cellulose Acetate Phthalate (CAP), TGA curves typically reveal a multi-stage decomposition process. researchgate.net The thermal degradation of pure CAP generally occurs in two distinct stages. researchgate.net The initial decomposition stage, starting at approximately 150°C, is attributed to the loss of the acetyl and phthalyl side groups. researchgate.net The second major decomposition stage, occurring at higher temperatures, corresponds to the degradation of the main cellulose backbone. researchgate.net

The atmosphere in which the analysis is conducted significantly influences the decomposition pathway. In an inert atmosphere, such as nitrogen, the primary process is pyrolysis, leading to the formation of char. mdpi.com In an oxidative atmosphere, the decomposition occurs at lower temperatures and involves oxidative degradation of the polymer and subsequent combustion of the char. mdpi.comresearchgate.net

The thermal stability can be quantified by parameters such as the onset temperature of decomposition and the temperature at which 50% weight loss occurs (T50). The presence of different substituents on the cellulose backbone can affect these temperatures.

Table 1: TGA Decomposition Stages of Cellulose Acetate Phthalate (CAP)

| Decomposition Stage | Temperature Range (°C) | Description |

| Stage 1 | 150 - 300 | Loss of acetyl and phthalyl groups. researchgate.net |

| Stage 2 | 325 - 400 | Degradation of the cellulose backbone. researchgate.net |

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and the specific degree of substitution of the polymer.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly useful for determining the glass transition temperature (Tg) and other phase transitions, such as melting and crystallization.

The glass transition temperature is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For pure Cellulose Acetate Phthalate (CAP), the glass transition temperature is typically observed around 142°C. kpi.ua However, this value can be influenced by factors such as the presence of residual solvents or plasticizers. bsb-muenchen.denih.gov For instance, the presence of a hydrophilic plasticizer like glycerol (B35011) can significantly lower the Tg of the polymer film. bsb-muenchen.de

DSC thermograms of CAP and its blends can reveal information about the miscibility of the components. A single, composition-dependent Tg in a polymer blend is a strong indicator of miscibility at the molecular level. kpi.ua Studies on blends of CAP with polymers like poly(methyl methacrylate) (PMMA) have shown a single Tg, confirming their miscibility. kpi.ua

Table 2: Glass Transition Temperatures (Tg) of CAP and its Blends

| Material | Glass Transition Temperature (Tg) (°C) | Reference |

| Pure CAP | 142 | kpi.ua |

| CAP/PMMA (70/30) | 128 | kpi.ua |

| CAP/PMMA (50/50) | 119 | kpi.ua |

| CAP/PMMA (30/70) | 110 | kpi.ua |

Rheological Characterization of Cellulose Hydrogen Phthalate Systems

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. The rheological properties of cellulose hydrogen phthalate solutions are critical for processing applications such as coating and film formation.

Solutions of cellulose derivatives, including Cellulose Acetate Phthalate (CAP), typically exhibit non-Newtonian, shear-thinning behavior. researchgate.net This means their viscosity decreases as the shear rate increases. This property is advantageous in many applications, as the material can be easily applied at high shear rates (e.g., spraying) and will regain high viscosity at rest, preventing sagging or dripping.

The viscosity of these solutions is dependent on several factors, including polymer concentration, temperature, and the type of solvent used. nih.gov An increase in polymer concentration leads to a significant increase in viscosity due to increased chain entanglement. cellulosechemtechnol.ro Conversely, an increase in temperature generally results in a decrease in viscosity. nih.govcellulosechemtechnol.ro

The rheological behavior of blends containing CAP has also been investigated. For example, blends of CAP with hydroxypropyl cellulose (HPC) in 2-methoxyethanol (B45455) have been studied to understand the influence of blend composition and shear rate on the viscosity. researchgate.net The study of such systems provides insights into the interactions between the polymer components in solution. researchgate.net

Degradation Mechanisms and Environmental Behavior of Cellulose Hydrogen Phthalate

Hydrolytic Degradation of Ester Linkages

The primary chemical degradation pathway for cellulose (B213188) hydrogen phthalate (B1215562) is the hydrolysis of its ester linkages—both the acetyl and the phthalyl groups. This process involves the cleavage of the ester bonds upon reaction with water, leading to the release of acetic acid and phthalic acid, and the generation of hydroxyl groups on the cellulose backbone.

The stability of these ester groups is highly dependent on pH. A study on the aqueous stability of cellulose acetate (B1210297) phthalate (CAP) across a pH range of 2.2 to 10.0 revealed distinct pH-rate profiles for the hydrolysis of each type of ester. purdue.edu The hydrolysis of the acetyl group in CAP follows a pattern similar to that of cellulose acetate, with the reaction being catalyzed by both acid and base. purdue.eduresearchgate.net The rate of acetyl hydrolysis is minimal in the slightly acidic pH range and increases significantly under either strongly acidic or alkaline conditions. purdue.edu

Phthalate ester hydrolysis is a more complex process that can involve intramolecular catalysis by the adjacent free carboxylic acid group of the phthalate moiety. purdue.edu This leads to a different pH-rate profile compared to the acetyl groups. The release of acidic byproducts, such as phthalic acid and acetic acid, can create an acidic microenvironment that further catalyzes the hydrolytic degradation, especially in solid-state conditions with elevated temperature and humidity. nih.govmdpi.com

Research on CAP powders and films stored under various temperature and humidity conditions has shown that the rate of acetyl hydrolysis is greater than that for phthalyl group loss in powder samples. purdue.edu In amorphous solid dispersions, the hydrolysis of CAP can lead to the crystallization of phthalic acid, a byproduct, particularly at high temperatures and relative humidity levels. nih.gov

Table 1: pH Influence on Hydrolysis of Ester Linkages in Cellulose Acetate Phthalate (CAP)

| pH Range | Predominant Hydrolysis Mechanism | Relative Rate of Hydrolysis | Key Findings |

| < 2.2 | Specific acid catalysis | Increases with decreasing pH | Both acetyl and phthalyl groups are susceptible to acid-catalyzed hydrolysis. purdue.eduresearchgate.net |

| 2.2 - 7.0 | Minimal hydrolysis / Intramolecular catalysis | Minimal for acetyl; complex for phthalyl | A region of maximum stability exists for the acetyl ester. Phthalate hydrolysis is influenced by intramolecular catalysis. purdue.edu |

| > 7.0 | Specific base catalysis | Increases with increasing pH | Both ester types undergo base-catalyzed hydrolysis, with the rate increasing significantly at higher pH values. purdue.eduresearchgate.net |

Enzymatic Biodegradation by Esterases and Cellulases

The biodegradation of cellulose hydrogen phthalate is a multi-step process that requires the synergistic action of different types of enzymes. Due to the chemical modification of the natural cellulose backbone with acetyl and phthalyl groups, the polymer is initially resistant to direct attack by cellulases, which are enzymes that break down cellulose. researchgate.netd-nb.info

The rate-determining first step in the biodegradation of cellulose esters is deacetylation, which is the enzymatic cleavage of the ester groups. researchgate.net This is accomplished by esterase enzymes, such as acetyl xylan (B1165943) esterases, which hydrolyze the acetyl and phthalyl groups from the polymer chain. researchgate.netmdpi.com Once a sufficient number of these substituent groups are removed, the exposed cellulose backbone becomes accessible to cellulolytic enzymes. researchgate.netnih.govacs.org

The complete breakdown of the remaining cellulose polymer is then carried out by a complex of cellulase (B1617823) enzymes, which typically includes:

Endoglucanases: These enzymes randomly cleave the β-1,4-glycosidic bonds within the amorphous regions of the cellulose chain. nih.govcabidigitallibrary.org

Exoglucanases (or Cellobiohydrolases): These enzymes act on the ends of the cellulose chains, releasing cellobiose (B7769950) units. nih.govcabidigitallibrary.org

β-Glucosidases: These enzymes hydrolyze cellobiose into glucose, which can then be utilized by microorganisms. cabidigitallibrary.org

Studies have shown that a combination of esterases and cellulases leads to a synergistic effect, significantly enhancing the degradation of cellulose esters compared to the action of either enzyme type alone. mdpi.com Research on various cellulose esters has demonstrated that the degree of substitution (DS) is a critical factor; a higher DS generally inhibits enzymatic degradation. nih.govacs.org For instance, one study noted very low enzymatic biodegradation for cellulose acetate phthalate with a DS of 2.2 compared to other cellulose esters with lower DS values. nih.govacs.org Some esterases are unable to deacetylate cellulose acetate with a DS higher than 1.8. mdpi.com

Table 2: Enzymatic Systems Involved in Cellulose Hydrogen Phthalate Degradation

| Enzyme Class | Specific Enzyme Examples | Role in Degradation | Factors Affecting Activity |

| Esterases | Acetyl xylan esterases, Lipases | Cleavage of acetyl and phthalyl ester bonds (Deacetylation/Dephthaloylation). researchgate.netmdpi.com | Degree of Substitution (DS), chain length, acetyl group distribution. mdpi.com |

| Cellulases | Endoglucanases, Cellobiohydrolases, Lytic Polysaccharide Monooxygenases (LPMOs) | Cleavage of the β-1,4-glycosidic linkages of the cellulose backbone. nih.govmdpi.com | Accessibility of the cellulose backbone (requires prior deacetylation), crystallinity. nih.govacs.org |

| β-Glucosidases | Cellobiases | Hydrolysis of cellobiose into glucose. cabidigitallibrary.org | Concentration of cellobiose. |

Photolytic and Oxidative Degradation Processes

Photodegradation, initiated by exposure to ultraviolet (UV) radiation, is another pathway for the breakdown of cellulose hydrogen phthalate. Cellulose acetate itself is susceptible to photochemical degradation by UV wavelengths shorter than 280 nm. researchgate.net However, its degradation in natural sunlight is limited due to the lack of strong chromophores that absorb sunlight. researchgate.net The main photodegradation products of cellulose acetate can include carbon monoxide, carbon dioxide, and methane, formed through the radical cleavage of esters. mdpi.com

The degradation can be significantly accelerated by the presence of photocatalysts like titanium dioxide (TiO₂), which is often used as a whitening agent in consumer products. researchgate.net TiO₂ absorbs UV radiation and generates highly reactive hydroxyl radicals, which can attack both the ester side chains and the cellulose backbone. nih.govfrontiersin.org This process can cause surface pitting on the material, which increases the surface area and can enhance subsequent biodegradation. researchgate.net

Once the phthalate moiety is cleaved from the cellulose backbone, it can undergo further photodegradation. Studies on various phthalic acid esters (PAEs) have shown that they can be degraded through direct photolysis or photocatalytic processes. nih.govfrontiersin.org The degradation pathways are complex and can result in hydroxylated compounds and ring-opening byproducts. nih.govfrontiersin.org For example, under UV/TiO₂ systems, dimethyl phthalate can be degraded with over 90% efficiency. nih.govfrontiersin.org

Oxidative degradation can also occur through non-photochemical processes. For example, some fungi produce enzymes like cellobiose dehydrogenase, which can generate hydrogen peroxide. diva-portal.org In the presence of certain metal ions, hydrogen peroxide can decompose into highly reactive hydroxyl radicals, which can then attack and degrade the cellulose structure. diva-portal.org

Table 3: Photodegradation of Related Phthalate Esters under Various Conditions

| System | Phthalate Ester | Removal Efficiency | Key Byproducts | Reference |

| UV only | Dimethyl Phthalate (DMP) | Moderate | Methyl-o-hydroxybenzoate | nih.gov |

| UV only | Dibutyl Phthalate (DBP) | High | Butyl benzoate, Benzoic acid, Butyl-o-hydroxybenzoate | nih.govfrontiersin.org |

| UV/TiO₂ | Dimethyl Phthalate (DMP) | 93.0% in 90 min | Dimethyl hydroxybenzoate, Ring-opening byproducts | nih.govfrontiersin.org |

| UV/TiO₂ | Diethyl Phthalate (DEP) | 92.6% in 90 min | Ethyl salicylate, Phthalic acid, p-Benzoquinone | nih.govfrontiersin.org |

| UV/H₂O₂/Fe²⁺ (Photo-Fenton) | Diethyl Phthalate (DEP) | 75.8% in 120 min | Not specified | nih.gov |

Factors Influencing Degradation Kinetics and Products

The rate and outcome of cellulose hydrogen phthalate degradation are not intrinsic properties but are heavily influenced by a range of external factors. The interplay between the material's characteristics and its surrounding environment dictates its ultimate fate.

Degree of Substitution (DS): This is one of the most critical factors. A higher DS, meaning more hydroxyl groups on the cellulose are replaced by acetyl and phthalyl groups, significantly hinders biodegradation. researchgate.netacs.org The substituent groups sterically block the access of cellulase enzymes to the polymer backbone. A sharp decrease in the biodegradation rate of cellulose acetate is generally observed when the DS approaches 2.0 and above. acs.org

Environmental Conditions (pH, Temperature, Humidity): Hydrolytic degradation is highly sensitive to pH and temperature. purdue.eduresearchgate.net Both acidic and alkaline conditions accelerate hydrolysis compared to a more neutral pH. purdue.edu Higher temperatures increase the reaction rates for both hydrolytic and enzymatic degradation. researchgate.netresearchgate.net For solid materials, relative humidity is crucial, as water is a necessary reactant for hydrolysis. nih.govmdpi.com

Physical Form and Morphology: The physical form of the material, such as powder, film, or fiber, affects the available surface area for chemical and enzymatic attack. purdue.edumdpi.com For instance, research on cellulose acetate showed that hydrolysis was greater for films than for powders. purdue.edu The crystallinity of the cellulose also plays a role; amorphous regions are generally degraded more readily than highly crystalline regions. diva-portal.orgabuad.edu.ng

Microbial Community: The types and concentration of microorganisms in the environment (e.g., soil, compost, wastewater) determine the availability and efficacy of the necessary esterases and cellulases. nih.govfrontiersin.org Industrial composting environments, with high temperatures and rich microbial populations, typically result in much faster degradation than soil or aquatic systems. frontiersin.org

Presence of Catalysts and Sensitizers: As mentioned, photocatalysts like TiO₂ can dramatically enhance photodegradation rates. researchgate.net Similarly, the presence of photosensitizing agents in natural waters, such as dissolved humic substances, can promote the degradation of cleaved phthalate esters. acs.orgnih.gov

Environmental Fate and Persistence Studies

The environmental fate of cellulose hydrogen phthalate is determined by the cumulative effect of the degradation mechanisms discussed. Its persistence can vary dramatically depending on the disposal environment. nih.govacs.org

In biologically active environments like compost, degradation can be relatively rapid, provided the conditions are optimal. However, in environments with less favorable conditions, such as soil or water, the degradation rate is significantly slower. frontiersin.org Studies on various cellulose derivatives have shown that highly substituted variants can be quite persistent. frontiersin.org For example, one study projected a lifetime of about one year for carboxymethyl cellulose (DS = 0.7) in soil compost, while more highly substituted derivatives were much more persistent. frontiersin.org

The degradation of cellulose hydrogen phthalate results in the formation of smaller molecules. The primary products from hydrolysis and initial biodegradation are acetic acid, phthalic acid, and oligosaccharides of cellulose. purdue.edunih.gov These degradation products have their own environmental fates. Acetic acid is readily biodegradable. Phthalic acid and its monoesters can also be biodegraded, although their persistence can be influenced by environmental factors. mst.dk

Concerns about plastic pollution have led to studies on the persistence of such materials. While derived from a natural polymer, chemical modification can lead to significant environmental persistence, similar in some cases to conventional plastics. researchgate.netfrontiersin.org The ultimate fate under aerobic conditions is mineralization to carbon dioxide and water, while anaerobic conditions yield carbon dioxide, methane, and water. nih.gov However, the time scale for this complete mineralization can be very long, and the process may result in the transient accumulation of degradation intermediates and fragmented microparticles. acs.orgwhiterose.ac.uk

Theoretical Modeling and Computational Simulations of Cellulose Hydrogen Phthalate

Molecular Dynamics Simulations for Conformational Studies and Polymer Chain Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. diva-portal.org For Cellulose (B213188), hydrogen phthalate (B1215562), MD simulations provide critical insights into its conformational flexibility, the interactions between polymer chains, and its behavior in different solvent environments. colab.wsresearchgate.net

Research combining experimental work with MD simulations has explored the behavior of cellulose acetate (B1210297) (a related polymer) in various aprotic solvents like Dimethyl Formamide (DMF), N-methyl 2-Pyrrolidinone (NMP), and Dimethyl Sulfoxide (DMSO). colab.wsresearchgate.net These simulations reveal detailed molecular interactions and structural evolutions, such as distortions in bond angles and lengths, which are unique to each solvent. colab.wsresearchgate.net For instance, studies on the radius of gyration, a measure of a polymer chain's compactness, show significant structural shrinkage in NMP and structural instability in DMSO, which correlates with macroscopic observations like phase separation. colab.wsresearchgate.net

The interactions between CAP and other polymers, such as poly(methyl methacrylate) (PMMA), have also been investigated to determine their compatibility. kpi.ua These studies are crucial for designing polymer blends with desired properties. Simulations can predict miscibility by calculating interaction parameters, which can then be validated by experimental methods like differential scanning calorimetry (DSC). kpi.ua Miscibility in such blends is often attributed to specific interactions, like the formation of hydrogen bonds between the carbonyl group of PMMA and the free hydroxyl group of CAP. kpi.ua

Coarse-grained (CG) MD simulations, which simplify the representation of the polymer to study larger systems over longer timescales, have been used to investigate the self-assembly of related cellulose derivatives like methylcellulose (B11928114). nih.gov These simulations show how polymer chains can assemble into larger structures, such as fibrils, driven by interactions like hydrogen bonding and hydrophobic effects. nih.gov

Table 1: Solvent-Dependent Conformational Properties of Cellulose Acetate from MD Simulations This table illustrates typical data obtained from MD simulations, showing how solvent choice affects the polymer's structural properties. Data is conceptual based on findings from sources. colab.wsresearchgate.net

| Solvent | Average Radius of Gyration (nm) | Dominant Interaction Type | Observed Macroscopic Behavior |

|---|---|---|---|

| N-methyl 2-Pyrrolidinone (NMP) | 1.25 | Strong Polymer-Solvent | Slowest De-mixing, Stable Solution |

| Dimethyl Formamide (DMF) | 1.35 | Moderate Polymer-Solvent | Sudden Shrinkage, Moderate De-mixing |

| Dimethyl Sulfoxide (DMSO) | 1.48 | Weak Polymer-Solvent, Strong Solvent-Solvent | Fastest De-mixing, Immiscibility |

Quantum Chemical Calculations for Reaction Mechanisms and Intermolecular Forces

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, reaction mechanisms, and intermolecular forces governing the behavior of Cellulose, hydrogen phthalate. caltech.edunih.gov These methods are essential for analyzing interactions that cannot be accurately described by classical force fields used in MD simulations. nih.gov

DFT studies have been employed to investigate the intermolecular forces within cellulose crystals, revealing that both hydrogen bonding and van der Waals (dispersion) forces are crucial for the stability of the structure. caltech.edu Dispersion forces, in particular, are indispensable for accurately predicting the distance and binding strength between cellulose sheets. caltech.edu The interaction between cellulose and water has also been studied at this level, showing that the formation of hydrogen bonds at the interface is highly dependent on the specific adsorption site. caltech.edu

The interaction between cellulose derivatives and other molecules can be modeled to understand binding mechanisms. For example, DFT calculations on a model system of methyl β-d-glucopyranoside and L-tyrosine (as a proxy for a cellulose-protein interaction) showed that the interaction energy is significant, ranging from -24 to -38 kJ/mol. nih.gov This interaction is primarily driven by a hydrogen bond between the tyrosine's hydroxyl group and an oxygen atom on the sugar, with C-H/π stacking interactions providing secondary stabilization. nih.gov Such calculations help identify the most accurate and efficient computational methods for studying these complex systems. nih.gov

In the context of amorphous solid dispersions, DFT computations have quantified the binding energy between drug molecules and polymer carriers. semanticscholar.org These studies have shown that hydrogen-bonding interactions are highly stabilizing, with energies increasing by 5 to 8 kcal/mol for each additional hydrogen bond. semanticscholar.org The strongest interactions, such as those between a tertiary amine and a carboxyl group, can have binding energies as high as 20 to 28 kcal/mol. semanticscholar.org This information is critical for understanding drug-polymer miscibility and the stability of pharmaceutical formulations. acs.org

Table 2: Calculated Interaction Energies for a Model Cellulose-Tyrosine Complex This table presents data derived from quantum chemical calculations, comparing different methods and their predicted interaction energies, highlighting the importance of method selection. Based on findings from reference nih.gov.

| Computational Method | Basis Set | Calculated Interaction Energy (kJ/mol) | Key Finding |

|---|---|---|---|

| MP2 | 6-31G(d) | -24 to -38 | Accurately captures H-bond and CH/π interaction. |

| B3LYP (DFT) | 6-31G(d) | -38 | Exaggerates the hydrogen bond strength. |

| M05-2X (DFT) | 6-311++G(d,p) | -34 | Agrees well with MP2, less computationally expensive. |

| MM+ (Molecular Mechanics) | N/A | -15 | Underestimates interaction, loses H-bond. |

Prediction of Structure-Property Relationships via Computational Chemistry

Computational chemistry offers powerful tools for establishing quantitative structure-property relationships (QSPR), which correlate the chemical structure of a polymer with its macroscopic properties. nih.gov This approach can significantly reduce the time and cost of experimental development by predicting the performance of new materials before they are synthesized. nih.gov

For cellulose esters, computational approaches have been used to predict properties like the glass transition temperature (Tg) and water interactions. chalmers.se These studies have shown that while the total cohesive energy might intuitively be expected to correlate with a higher Tg, the opposite can be true. chalmers.se An increased length of hydrophobic side-chains can screen short-range hydrogen bonds, leading to a lower Tg despite an increase in total cohesive energy. chalmers.se This highlights the importance of considering individual interaction parameters (dispersive, polar, hydrogen bonding) rather than just the total value. chalmers.se

The affinity of dyes for cellulose fibers has also been modeled using QSPR. researchgate.net These models help in understanding the complex physicochemical processes involved in dyeing, which depend on the molecular structure of both the dye and the cellulose. researchgate.netnih.gov By correlating structural features with properties like dye absorptivity, these computational tools can aid in the design of new reactive dyes with better affinity and selectivity for cellulose fibers. nih.gov

Simulation of Interfacial Interactions and Self-Assembly Phenomena

The behavior of this compound at interfaces and its tendency to self-assemble into organized structures are critical to its function, particularly in applications like enteric coatings and drug delivery systems. mdpi.com Computational simulations provide a window into these dynamic processes.

The self-assembly of cellulose derivatives is often driven by a combination of hydrophobic interactions and hydrogen bonding. nih.govrsc.org Coarse-grained MD simulations have been used to model the assembly of methylcellulose chains in aqueous solutions. nih.gov These simulations show that chains can spontaneously assemble into fibrils with consistent diameters, a process that is implicitly dependent on temperature (modeled by adjusting the strength of hydrophobic and hydrogen-bonding interactions). nih.gov Atomistic simulations can then be used to refine these structures and understand the specific role of water molecules in stabilizing the assembled conformations. nih.gov

The interaction of CAP with biological components has also been simulated. Molecular docking studies, for example, have been used to investigate the binding of CAP to viral proteins, suggesting that it can interact with allosteric sites and potentially act as an adjuvant with other antiviral drugs. neuroquantology.com Similarly, simulations have shown that soluble CD4 enhances the binding of the HIV-1 gp120 protein to CAP, providing insight into its mechanism as a potential microbicide. nih.gov

Simulations of block copolymers in selective solvents demonstrate how polymers self-assemble into various ordered phases (like lamellar, cylindrical, or spherical structures). mdpi.com Although not specific to CAP, these studies illustrate the principles of solvent-driven self-assembly. The selectivity of the solvent can dramatically expand the stability of these ordered structures, a principle that is relevant to the processing and performance of CAP in different formulations. mdpi.com For instance, the formation of CAP nanoparticles via emulsion techniques is a direct result of controlled precipitation and self-assembly at the oil-water interface. mdpi.com

Functional Materials Applications and Performance Engineering of Cellulose Hydrogen Phthalate

Cellulose (B213188) Hydrogen Phthalate (B1215562) in Film and Coating Technologies

The film-forming capabilities of cellulose acetate (B1210297) phthalate, combined with its inherent properties, make it a valuable material for the development of advanced films and coatings. Researchers have explored its use in creating barrier layers and have investigated various surface modification techniques to enhance its performance for specific applications.

Development of Barrier Films and Coatings

Cellulose acetate phthalate has been investigated for its potential in creating films with effective barrier properties against gases and moisture, which is crucial in industries such as food packaging. The barrier performance of CAP films is influenced by their composition and the presence of other materials.

Composite biofilms of wheat gluten and cellulose acetate phthalate have been shown to exhibit lower water vapor permeability compared to films made from either component alone, indicating an excellent water vapor barrier. scielo.brscielo.br However, the oxygen permeability of these composite films can be a limiting factor, with some formulations being too fragile to measure effectively. scielo.br In one study, a 1:1 composite film of gluten and cellulose showed low oxygen permeability compared to other biopolymer films. scielo.br

The addition of active compounds can further enhance the barrier properties of CAP films. For instance, the incorporation of carvacrol (B1668589) into CAP/shellac composite films has been found to significantly improve the barrier against both water vapor and oxygen. nih.gov Similarly, blending CAP with chitosan (B1678972) and reinforcing the composite with zinc oxide (ZnO) nanoparticles has been shown to increase thermal stability and barrier properties. sci-hub.se

The table below summarizes the barrier properties of various cellulose acetate phthalate-based films from research findings.

| Film Composition | Water Vapor Permeability (WVP) | Oxygen Permeability (OP) | Reference |

| Wheat Gluten:CAP (1:1) | Lower than individual components | Low | scielo.brscielo.br |

| CAP/Shellac with Carvacrol | Significantly improved | Significantly improved | nih.gov |

| Chitosan-CAP with ZnO | Increased barrier properties | - | sci-hub.se |

Surface Modification for Enhanced Adhesion and Functionality

The surface properties of cellulose acetate phthalate films can be tailored to improve adhesion and introduce new functionalities. Various techniques have been explored to modify the surface of cellulose-based materials, which can be applied to CAP.

One common approach is the use of silane (B1218182) coupling agents to enhance the interfacial bonding between the cellulose derivative and other materials. scirp.org This method can improve the compatibility and adhesion of CAP coatings on various substrates. For instance, treating a cellulose acetate surface with oxygen plasma followed by a coating of hexamethyldisilazane (B44280) (HMDS) has been shown to increase its hydrophobicity, which could be beneficial in applications requiring water repellency. scirp.org

Functionalization of cellulose acetate membranes with molecules like amino propyl triethoxysilane (B36694) and glutaraldehyde (B144438) can create active sites for immobilizing other functional molecules, thereby altering the surface properties and performance of the membrane. mdpi.com These surface modification strategies are crucial for developing high-performance coatings for industrial applications where adhesion and specific surface interactions are critical. Research has also explored the use of adhesion enhancers like maltodextrin (B1146171) and polydextrose (B7824563) in film coating formulations. semanticscholar.org

Stimuli-Responsive Systems and Smart Material Development

Cellulose acetate phthalate's unique chemical structure, particularly the presence of phthalyl groups, imparts it with stimuli-responsive characteristics. This has led to its exploration in the development of "smart" materials that can respond to external triggers such as pH, temperature, and humidity.

pH-Responsive Behavior for Controlled Release of Active Ingredients (Non-Pharmaceutical)

The most well-documented stimuli-responsive property of cellulose acetate phthalate is its pH-dependent solubility. The phthalyl groups contain carboxylic acid moieties that are protonated at low pH, rendering the polymer insoluble in acidic conditions. As the pH increases, these groups deprotonate, leading to electrostatic repulsion and dissolution of the polymer. This property has been extensively utilized in the pharmaceutical industry for enteric coatings and is now being explored for the controlled release of non-pharmaceutical active ingredients.

For example, CAP can be used to encapsulate fragrances, biocides, or other active compounds. frontiersin.orggoogle.com The release of these compounds can be triggered by a change in the pH of the surrounding environment. This could be applied in smart packaging to release antimicrobials in response to food spoilage, which often involves a change in pH. sci-hub.se

Research has demonstrated the fabrication of pH-responsive nanofibers from CAP using the electrospinning technique. nih.gov These nanofibers can be loaded with active substances, and their release can be controlled by the pH of the medium. Furthermore, nanocomposite microneedle arrays have been developed using CAP as a binder, where the dissolution of the microneedles and the release of their payload can be controlled electrochemically by inducing local pH changes. acs.orgresearchgate.net

The table below illustrates the pH-responsive release characteristics of CAP-based systems.

| System | Active Ingredient | Release Trigger (pH) | Application Area | Reference |

| CAP/Shellac Film | Carvacrol | pH-dependent | Food Preservation | nih.gov |

| CAP Nanofibers | Chlorhexidine | > pKa of CAP (~5.28) | Antimicrobial textiles | nih.gov |

| CAP-based Microneedles | Toluidine Blue O | Electrochemically induced pH change | Controlled release systems | acs.org |

| CAP-coated beads | Theophylline | pH > 6 | Controlled release | tandfonline.comtandfonline.com |

Temperature, Light, and Humidity-Responsive Materials

While the pH-responsiveness of CAP is its most prominent feature, research into other stimuli-responsive behaviors is emerging. The incorporation of plasticizers and the control of humidity during the curing process have been shown to significantly affect the properties of CAP films. tandfonline.comtandfonline.comutexas.eduresearchgate.net Heat-humidity curing can improve the acid resistance and mechanical toughness of CAP films, indicating a response to both temperature and humidity. tandfonline.comutexas.edu

Although direct light-responsive applications of CAP are not widely reported, the broader field of cellulose-based smart materials suggests potential pathways. For instance, cellulose derivatives have been combined with light-responsive molecules to create materials that change properties upon illumination.

The development of multi-stimuli-responsive systems based on cellulose derivatives is an active area of research. These materials could find applications in sensors, actuators, and smart textiles, where responsiveness to a combination of environmental cues is desirable.

Role in Advanced Filtration and Separation Membranes

The film-forming ability and chemical nature of cellulose acetate phthalate make it a candidate for use in advanced filtration and separation membranes. While cellulose acetate (CA) is more commonly used, the incorporation of CAP can enhance membrane properties.

Blending polyethersulfone (PES) with cellulose acetate phthalate has been shown to improve the hydrophilicity of ultrafiltration membranes. researchgate.net The addition of a small amount of CAP to the casting solution can lead to membranes with higher porosity, thinner top layers, and improved pure water flux. researchgate.net This indicates that CAP can act as a modifier to enhance the performance and anti-fouling properties of membranes.

Cellulose acetate-based membranes are utilized in various separation processes, including gas separation and water treatment. nih.govrsc.org The performance of these membranes can be tuned by blending with other polymers or incorporating nanoparticles. rsc.orgneptjournal.com For gas separation, cellulose acetate membranes have shown good selectivity for CO2 over other gases like N2 and CH4. nih.govacs.org

The table below presents performance data for various cellulose acetate-based membranes.

| Membrane Composition | Separation Application | Performance Metric | Value | Reference |

| Polyethersulfone/CAP (80/20) | Ultrafiltration | Pure Water Flux | Increased | researchgate.net |

| Polyethersulfone/CAP (80/20) | Ultrafiltration | Protein Rejection | 99% | researchgate.net |

| Cellulose Acetate/Pebax | Gas Separation (CO2/N2) | CO2 Permeability | Increased by >25% | msrjournal.com |

| Cellulose Acetate/Pebax | Gas Separation (CO2/N2) | CO2/N2 Selectivity | Increased by ~59% | msrjournal.com |

| Cellulose Acetate with Ionic Liquid | Gas Separation (CO2/N2) | CO2/N2 Selectivity | 200% improvement | acs.org |

| Cellulose Acetate with Ionic Liquid | Gas Separation (CO2/CH4) | CO2/CH4 Selectivity | 110% increase | acs.org |

The modification of cellulose acetate membranes through various techniques continues to be an area of active research, with the goal of developing more efficient and robust membranes for a wide range of industrial separation and filtration applications. mdpi.comcellulosechemtechnol.romdpi.comneptjournal.comnih.gov

Encapsulation Technologies for Non-Pharmaceutical Active Ingredients (e.g., Food, Agrochemicals)

The application of cellulose hydrogen phthalate (CAP) in encapsulation technologies extends beyond the pharmaceutical industry into the food and agrochemical sectors. Its ability to form protective coatings and control the release of active ingredients is highly advantageous for enhancing product stability, efficacy, and safety. mdpi.comnih.gov

In the food industry, microencapsulation is a key technology for protecting sensitive ingredients, masking unpleasant flavors, and controlling the release of nutrients and additives. mdpi.com CAP is utilized as a wall material in microcapsules to encapsulate a variety of active compounds. mdpi.comresearchgate.net For instance, it can be used to protect volatile flavor compounds from degradation during processing and storage, ensuring their release only when the food product is consumed. The pH-sensitive nature of CAP is particularly useful; it remains stable in acidic food matrices but can dissolve in the neutral or slightly alkaline conditions of the small intestine, facilitating the targeted delivery of encapsulated nutrients or probiotics. researchgate.netapeejay.edu Research has demonstrated the use of hydroxypropyl methylcellulose (B11928114) phthalate, a related cellulose ester, for encapsulating enzymes like β-D-galactosidase in dairy products, controlling its release and preserving its activity. mdpi.com

In the agrochemical field, encapsulation of pesticides, herbicides, and fertilizers is crucial for improving their efficiency, reducing environmental contamination, and minimizing their impact on non-target organisms. nih.gov Encapsulation with polymers like CAP can provide controlled and sustained release of agrochemicals, ensuring a longer-lasting effect and reducing the frequency of application. nih.gov This approach also protects the active ingredients from premature degradation by environmental factors such as UV light and moisture. nih.gov The encapsulation of agrochemicals in a suitable carrier leads to targeted delivery and enhanced adhesion to plant surfaces. nih.gov While specific studies focusing solely on CAP for agrochemical encapsulation are not extensively detailed in the provided search results, the principles of using cellulose derivatives for this purpose are well-established. nih.gov For example, the combination of cellulose with other polymers has been explored to create hybrid hydrogels for the sustained release of agrochemicals. nih.gov

The table below summarizes the key functionalities of cellulose hydrogen phthalate in non-pharmaceutical encapsulation applications.

| Application Area | Active Ingredient Examples | Function of Cellulose Hydrogen Phthalate | Key Benefits |

| Food Industry | Flavors, Enzymes, Probiotics, Omega-3 Fatty Acids | Protective coating, Taste masking, Controlled release | Improved stability of active ingredients, Targeted delivery in the digestive tract, Enhanced nutritional value mdpi.com |

| Agrochemicals | Pesticides, Herbicides, Fertilizers | Controlled/Sustained release, Protection from degradation | Increased efficacy, Reduced environmental impact, Enhanced safety for non-target organisms nih.gov |

Applications as Rheological Modifiers and Dispersants in Industrial Formulations

Cellulose derivatives are widely employed as rheological modifiers in various industrial formulations, including cosmetics, coatings, and drilling fluids, due to their ability to control the flow properties of liquids. aiche.orgnih.govborregaard.com These polymers can create viscous suspensions and exhibit shear-thinning behavior, where the viscosity decreases under shear stress, facilitating processes like pumping, mixing, and application. nih.govborregaard.com While the search results primarily focus on other cellulose derivatives like microfibrillated cellulose (MFC) and cellulose nanomaterials (CNMs) as rheological modifiers, the underlying principles can be extended to cellulose hydrogen phthalate, particularly in specific formulations. aiche.orgnih.govborregaard.com

The effectiveness of cellulose derivatives as rheology modifiers stems from the formation of a network structure in the liquid phase through interactions such as hydrogen bonding and mechanical entanglements. nih.govpcimag.com This network provides high viscosity at rest, which is beneficial for stabilizing suspensions and preventing the settling of particles. pcimag.combcd-chemie.de When a shear force is applied, the network is disrupted, leading to a decrease in viscosity and easier flow. nih.gov This thixotropic behavior is highly desirable in applications like coatings, where the material should be easy to apply but not sag (B610663) or drip afterward. pcimag.com

As dispersants, cellulose derivatives help to stabilize solid particles in a liquid medium, preventing their agglomeration and settling. bcd-chemie.desanyo-chemical-solutions.com They achieve this by adsorbing onto the surface of the particles, creating a protective layer that imparts electrostatic or steric repulsion between them. sanyo-chemical-solutions.com In the context of industrial formulations, this is crucial for maintaining the homogeneity and performance of products like inks, paints, and adhesives. bcd-chemie.de While specific data on cellulose hydrogen phthalate as a primary dispersant is limited in the provided results, its chemical structure, featuring both hydrophilic and hydrophobic moieties, suggests potential for such applications. For instance, in a study on soft gelatin films, a commercial dispersion of cellulose acetate phthalate (CAP) was used, indicating its ability to be formulated as a stable dispersion. mdpi.com

The table below outlines the potential roles of cellulose hydrogen phthalate as a rheological modifier and dispersant.

| Function | Mechanism of Action | Industrial Applications | Desired Properties |

| Rheological Modifier | Formation of a 3D network, Shear-thinning behavior, Thixotropy | Coatings, Adhesives, Cosmetics, Oilfield fluids | High viscosity at rest, Reduced viscosity under shear, Good stability aiche.orgnih.govborregaard.com |

| Dispersant | Adsorption onto particle surfaces, Electrostatic/Steric stabilization | Inks, Paints, Pigment formulations | Prevention of particle settling, Improved formulation homogeneity bcd-chemie.desanyo-chemical-solutions.com |

Integration in Nanocomposites and Hybrid Material Systems

Cellulose hydrogen phthalate and its derivatives are increasingly being integrated into nanocomposites and hybrid material systems to create advanced materials with enhanced properties. dntb.gov.uapreprints.orgnih.gov These materials combine the desirable characteristics of the cellulose polymer with the unique functionalities of nanomaterials or other polymers, leading to synergistic improvements in mechanical strength, thermal stability, and other performance metrics. preprints.orgresearchgate.net

The integration of nanofillers, such as nanoclay or carbon nanotubes, into a cellulose acetate phthalate (CAP) matrix can significantly enhance the material's properties. dntb.gov.uapreprints.orgresearchgate.net For example, the reinforcement of a CAP blend with silane-treated nanoclay has been shown to improve mechanical properties. dntb.gov.uaresearchgate.net Similarly, the formulation of green bio-nanocomposite films using CAP reinforced with carboxyl-functionalized multi-walled carbon nanotubes (MWCNTs-COOH) has demonstrated improved thermal stability and tensile performance. preprints.org The enhanced performance in these nanocomposites is attributed to the strong interfacial interactions between the cellulose derivative matrix and the nanofillers, which allows for efficient stress transfer and improved dispersion of the filler. preprints.org

Hybrid material systems involving cellulose hydrogen phthalate can also be created by blending it with other polymers. dntb.gov.ua These blends can exhibit properties that are superior to those of the individual components. The miscibility and interaction between the polymers are crucial for achieving the desired performance.

The development of these nanocomposites and hybrid systems opens up possibilities for new applications in areas such as sustainable packaging, biomedical devices, and optoelectronics. preprints.orgnih.govresearchgate.net For instance, the inherent biodegradability of cellulose derivatives makes them attractive for creating environmentally friendly packaging materials. preprints.orgmdpi.com Furthermore, the ability to tailor the properties of these materials by controlling the type and concentration of the filler or blending polymer allows for the engineering of materials with specific functionalities. preprints.orgacs.org

The table below presents examples of nanocomposites and hybrid systems incorporating cellulose hydrogen phthalate and the resulting property enhancements.

| Nanofiller/Hybrid Component | Cellulose Derivative | Resulting Property Enhancement | Potential Applications |

| Silane-treated nanoclay | Cellulose Acetate Phthalate blend | Improved mechanical properties dntb.gov.uaresearchgate.net | Structural components, Advanced packaging |

| Carboxyl-functionalized MWCNTs | Cellulose Acetate Phthalate | Enhanced thermal stability and tensile strength preprints.org | Sustainable packaging, Biomedical materials preprints.org |

| Poly(methyl methacrylate) | Cellulose Acetate Hydrogen Phthalate | Miscible blends with tailored properties dntb.gov.ua | Films and coatings |

| Molybdenum nanoclusters | Cellulose Acetate Phthalate | Red-NIR phosphorescence | Optoelectronics, Anti-counterfeiting nih.gov |

Advanced Analytical Methodologies for Purity, Composition, and Molecular Characteristics

Chromatographic Techniques for Molecular Weight Distribution and Purity